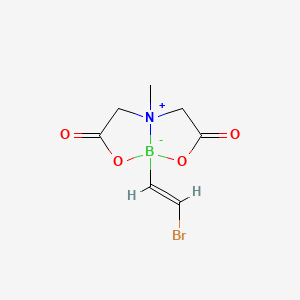![molecular formula C19H39N3 B8040666 N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine](/img/structure/B8040666.png)
N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine: is an organic compound belonging to the class of aliphatic amines. This compound is characterized by the presence of cyclohexyl groups attached to a propane-1,3-diamine backbone. It is a versatile chemical used in various industrial and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydrogenation of Aniline Derivatives
Starting Materials: Aniline derivatives, hydrogen gas.
Catalysts: Cobalt or nickel-based catalysts.
Reaction Conditions: High pressure and temperature.
Process: The aniline derivative undergoes hydrogenation in the presence of a catalyst to form the desired amine compound.
-
Alkylation of Ammonia
Starting Materials: Cyclohexanol, ammonia.
Catalysts: Acidic catalysts such as sulfuric acid.
Reaction Conditions: Elevated temperatures.
Process: Cyclohexanol is alkylated with ammonia to produce the target compound.
Industrial Production Methods
In industrial settings, the production of N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine typically involves large-scale hydrogenation processes using continuous flow reactors. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic medium.
Products: Oxidized amine derivatives.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced amine derivatives.
-
Substitution
Reagents: Halogenating agents like thionyl chloride.
Conditions: Room temperature or slightly elevated temperatures.
Products: Substituted amine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Cell Signaling: Studied for its effects on cell signaling mechanisms.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structural properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Corrosion Inhibition: Used as a corrosion inhibitor in various industrial applications.
Polymer Production: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism by which N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing metabolic pathways. Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
-
Cyclohexylamine
Structure: Contains a single cyclohexyl group attached to an amine.
Differences: Lacks the propane-1,3-diamine backbone and additional cyclohexyl groups.
-
N-cyclohexyl-1,3-propanediamine
Structure: Similar backbone but lacks the N’-methyl group.
Differences: Different substitution pattern leading to varied chemical properties.
-
N-(3-aminopropyl)cyclohexylamine
Structure: Contains a cyclohexyl group and a propylamine chain.
Differences: Lacks the N’-methyl group and additional cyclohexyl group.
Uniqueness
N-cyclohexyl-N’-[3-(cyclohexylamino)propyl]-N’-methylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3/c1-22(16-8-14-20-18-10-4-2-5-11-18)17-9-15-21-19-12-6-3-7-13-19/h18-21H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPGZGNIYMRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1CCCCC1)CCCNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline](/img/structure/B8040597.png)
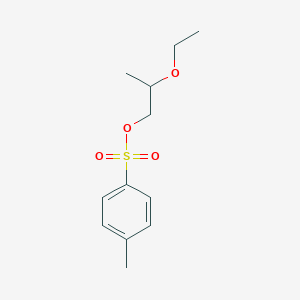
![2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate](/img/structure/B8040617.png)
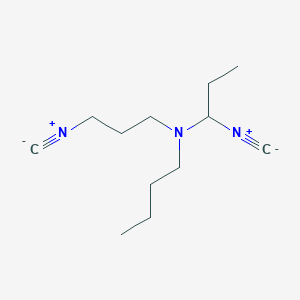
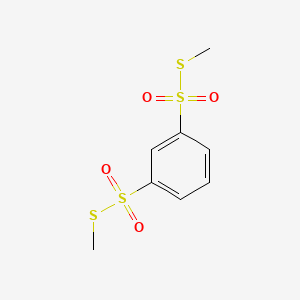
![4-[2-(4-Hydroxycyclohexyl)-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol](/img/structure/B8040637.png)

![4-[Dimethylamino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8040651.png)
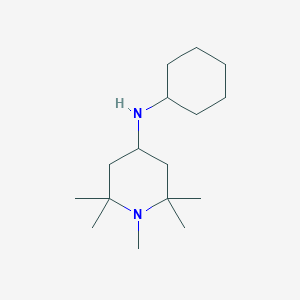
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
![(1S,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8040668.png)
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8040676.png)
